molecular formula C15H17NO B6335370 N,N-Dimethyl-3-(1-naphthyl)-propanamide CAS No. 27563-33-3

N,N-Dimethyl-3-(1-naphthyl)-propanamide

Cat. No.: B6335370
CAS No.: 27563-33-3
M. Wt: 227.30 g/mol
InChI Key: OKHFTNAGQWSGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl-3-(1-naphthyl)-propanamide is an organic compound with a molecular formula of C14H17NO It is characterized by the presence of a naphthalene ring attached to a propanamide group, with two methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3-(1-naphthyl)-propanamide can be achieved through several methods. One common approach involves the reaction of 1-naphthylamine with 3-chloropropionyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with dimethylamine to yield the final product. The reaction conditions typically involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-(1-naphthyl)-propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-3-(1-naphthyl)-propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-(1-naphthyl)-propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-3-(1-naphthyl)-1-butanamine: Similar structure but with a butanamine group instead of propanamide.

    N,N-Dimethyl-3-(1-naphthyl)-1-phenyl-1H-pyrazole-4-carboxamide: Contains a pyrazole ring and carboxamide group.

    N,N-Dimethyl-3-(1-naphthyl)-1-phenylethylamine: Features a phenylethylamine group

Uniqueness

N,N-Dimethyl-3-(1-naphthyl)-propanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its naphthalene ring provides aromatic stability, while the dimethylamino group enhances its solubility and reactivity in various chemical reactions .

Properties

IUPAC Name

N,N-dimethyl-3-naphthalen-1-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-16(2)15(17)11-10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHFTNAGQWSGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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